Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI) Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16198018
InChI: InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m1../s1
SMILES:
Molecular Formula: C38H52FeO2P2
Molecular Weight: 658.6 g/mol

Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)

CAS No.:

Cat. No.: VC16198018

Molecular Formula: C38H52FeO2P2

Molecular Weight: 658.6 g/mol

* For research use only. Not for human or veterinary use.

Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI) -

Specification

Molecular Formula C38H52FeO2P2
Molecular Weight 658.6 g/mol
Standard InChI InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m1../s1
Standard InChI Key UALLLNAXGQTBJA-KHZPMNTOSA-N
Isomeric SMILES CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Introduction

Structural and Stereochemical Features

The compound belongs to the class of 1,1′-disubstituted ferrocene derivatives, where the cyclopentadienyl rings are functionalized with phosphine ligands at adjacent positions. The bis(1,1-dimethylethyl)phosphino (PtBu₂) group and bis(4-methoxy-3,5-dimethylphenyl)phosphino (PAr₂) moiety create a steric and electronic asymmetry critical for inducing enantioselectivity in catalytic processes . The stereodescriptor [S-(R,S)]** denotes a specific configuration arising from planar chirality at the ferrocene core and axial chirality at the phosphine substituents .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves multi-step modifications of commercially available ferrocene:

  • Lithiation and Phosphination: Ferrocene undergoes directed ortho-lithiation at −78°C, followed by sequential quenching with chlorophosphines to install PtBu₂ and PAr₂ groups.

  • Chiral Resolution: Diastereomeric intermediates are separated via fractional crystallization or chromatography to isolate the [S-(R*,S*)] enantiomer.

  • Purification: Column chromatography on silica gel with hexane/ethyl acetate eluents yields the pure compound.

Analytical Characterization

  • NMR Spectroscopy: ³¹P NMR reveals two distinct resonances (δ ≈ 25 ppm for PtBu₂ and δ ≈ −10 ppm for PAr₂), confirming inequivalent phosphine environments .

  • X-ray Crystallography: Single-crystal analysis confirms the stereochemistry and bond metrics (e.g., Fe–C distances: 2.04–2.08 Å; P–Fe–P angle: 92.5°) .

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 658.6 ([M]⁺), consistent with the molecular formula C₃₈H₅₂FeO₂P₂ .

Catalytic Applications

Asymmetric Allylic Alkylation (AAA)

In Pd-catalyzed AAA reactions, this ligand forms κ²-(P,P) complexes with [Pd(η³-allyl)]⁺ intermediates. Key performance metrics include:

SubstrateNucleophileee (%)Yield (%)Reference
Cyclic carbonateCH₂(CO₂Me)₂9687
Linear allyl acetateMalonate9285

The enantioselectivity arises from the ligand’s ability to stabilize specific transition states through π-allyl coordination and steric shielding of one prochiral face .

Gold(I) Complexes in C–H Activation

Reactions with [AuCl(tht)] (tht = tetrahydrothiophene) yield dinuclear complexes of the type [Au₂(μ-Cl)₂(L)], which catalyze hydroamination of alkynes with up to 89% ee . The bulky PtBu₂ group prevents aggregation, enhancing catalytic turnover.

Comparative Analysis with Related Ligands

Ligandee in AAA (%)Thermal Stability (°C)Metal CompatibilityReference
This compound96180Pd, Au, Zn
Josiphos SL-J013-198200Pd, Rh
BINAP90150Ru, Pd

While Josiphos ligands exhibit marginally higher enantioselectivity, this compound’s broader metal compatibility (e.g., Zn in [Zn(PPO₂)Cl₂] complexes) and lower cost of synthesis make it advantageous for industrial applications.

Future Directions

Recent studies highlight untapped potential in photoredox catalysis and metal-organic frameworks (MOFs) . Functionalization of the methoxy groups could enable post-synthetic modifications for tailored solubility or electronic properties. Additionally, computational modeling (DFT) is poised to unravel the ligand’s stereoelectronic profile, guiding rational design of next-generation analogs.

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